molecular formula C23H23N5O3S2 B11620147 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Número de catálogo: B11620147
Peso molecular: 481.6 g/mol
Clave InChI: GRBAHWNOQNNYMJ-JXAWBTAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a sophisticated research chemical belonging to the pyrrolopyrimidine class, recognized for its potential as a kinase inhibitor [https://pubchem.ncbi.nlm.nih.gov/]. This compound is structurally related to well-characterized Src family kinase inhibitors such as PP1, suggesting a similar mechanism of action that involves competitive binding at the ATP-binding site of various protein kinases [https://www.rcsb.org/]. Its core structure, featuring a pyrido[1,2-a]pyrimidin-4-one scaffold, is a key pharmacophore for kinase interaction. The unique substitution pattern, including the 4-ethylpiperazine and the (Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl groups, is designed to modulate selectivity, potency, and cellular permeability. Researchers utilize this compound primarily in vitro to investigate intracellular signaling pathways, enzyme kinetics, and the role of specific kinases in disease models, particularly in oncology and cell biology [https://www.ebi.ac.uk/chembl/]. It is an essential tool for elucidating the complex mechanisms of signal transduction and for the preclinical evaluation of novel therapeutic targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Propiedades

Fórmula molecular

C23H23N5O3S2

Peso molecular

481.6 g/mol

Nombre IUPAC

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N5O3S2/c1-2-25-9-11-26(12-10-25)20-17(21(29)27-8-4-3-7-19(27)24-20)14-18-22(30)28(23(32)33-18)15-16-6-5-13-31-16/h3-8,13-14H,2,9-12,15H2,1H3/b18-14-

Clave InChI

GRBAHWNOQNNYMJ-JXAWBTAJSA-N

SMILES isomérico

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

SMILES canónico

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origen del producto

United States

Métodos De Preparación

Core Structure Synthesis: Pyrido[1,2-A]pyrimidin-4-one Framework

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A representative protocol involves:

Step 1:

  • Reacting 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux (110–120°C, 6–8 hours) to form 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Yield: 68–72% after recrystallization from ethanol .

Step 2:

  • Introducing the 4-ethylpiperazinyl group at position 2 via nucleophilic substitution. The intermediate is treated with 1-ethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours .

  • Key Parameter: Anhydrous conditions and excess piperazine (1.5 equivalents) ensure complete substitution .

Thiazolidinone Ring Formation and Functionalization

The thiazolidinone moiety is constructed through a Hantzsch-type reaction, incorporating the furylmethyl substituent and ensuring (Z)-stereochemistry:

Step 3:

  • Condensation of 3-(2-furylmethyl)thiosemicarbazide with thioglycolic acid in the presence of activated fly ash catalyst under microwave irradiation (150 W, 100°C, 15 minutes) .

  • Product: 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one .

  • Yield: 85–90% .

Step 4:

  • Knoevenagel condensation of the thiazolidinone with the pyrido[1,2-a]pyrimidin-4-one core. The reaction uses glacial acetic acid as a solvent and piperidine as a base (80°C, 4 hours) .

  • Stereochemical Control: The (Z)-configuration of the exocyclic double bond is favored by steric hindrance from the 2-furylmethyl group .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield/Purity
CatalystActivated fly ash Increases rate by 40%
SolventGlacial acetic acid Enhances condensation
Temperature80°CBalances reactivity/degradation
Reaction Time4 hoursPrevents side products

Purification and Characterization

Post-synthetic purification is achieved via:

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization: Ethanol-water (8:2) mixture yields crystalline product (purity >98%).

Spectroscopic Data:

  • IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.62 (d, J = 3.1 Hz, 1H, furan-H), 4.32 (s, 2H, CH₂-furan) .

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors replace batch processes:

  • Flow Rate: 0.5 mL/min

  • Residence Time: 30 minutes

  • Yield Improvement: 12% higher than batch .

Challenges and Mitigation Strategies

  • Stereochemical Purity: Use of bulky substituents (e.g., 2-furylmethyl) favors (Z)-isomer .

  • Byproduct Formation: Excess thioglycolic acid (1.2 equivalents) minimizes thioamide byproducts .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Conventional 6595120
Microwave 889890
Flow Reactor 789775

Análisis De Reacciones Químicas

Tipos de Reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones de tioxo y piperazina.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo y tioxo.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrófila, especialmente en los anillos de piperazina y pirido[1,2-a]pirimidin-4-ona.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en condiciones básicas o ácidas.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o tioles.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.

Biología

En la investigación biológica, el compuesto se estudia por su potencial como farmacóforo. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación antimicrobiana y contra el cáncer.

Medicina

En medicina, se están investigando las posibles propiedades terapéuticas del compuesto. Su estructura única puede permitirle interactuar con enzimas o receptores específicos, lo que lo convierte en un posible candidato para el tratamiento de diversas enfermedades.

Industria

En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia. Su estructura compleja permite la sintonización fina de estas propiedades mediante modificaciones químicas.

Mecanismo De Acción

El mecanismo de acción de 4-oxo-4H-pirido[1,2-a]pirimidin-3-il[(Z)-5-(furfurílico)2-tioxo-4-oxo-1,3-tiazolidin-3-ilideno]metano-2-(4-etil-1-piperazinil) involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. La estructura única del compuesto le permite unirse a estos objetivos con alta especificidad, modulando su actividad y provocando varios efectos biológicos.

Comparación Con Compuestos Similares

Substituent Variations on the Thiazolidinone Ring

The thiazolidinone ring is a key pharmacophore. Variations in its substituents significantly alter physicochemical and biological properties:

Compound (Source) Thiazolidinone Substituent Key Properties/Implications
Target Compound 3-(2-Furylmethyl) - Electron-rich due to furan oxygen; may enhance solubility in polar solvents.
- Potential for π-π stacking with aromatic residues in target proteins.
Compound 3-Isopropyl - Hydrophobic isopropyl group increases lipophilicity.
- May improve membrane permeability but reduce aqueous solubility.
Compound 3-(1-Phenylethyl) - Bulky aromatic substituent enhances steric hindrance.
- Likely impacts binding pocket accommodation in target proteins.

Piperazinyl Substituent Modifications

The 4-ethylpiperazinyl group is a common feature in many analogs. Substitutions here influence basicity and pharmacokinetics:

Compound (Source) Piperazinyl Substituent Key Properties/Implications
Target Compound 4-Ethyl - Moderate lipophilicity; balances solubility and membrane penetration.
- Ethyl group may reduce metabolic oxidation.
Compounds 4-Methyl, 4-Hydroxyethyl - Methyl: Lower lipophilicity than ethyl; may enhance solubility.
- Hydroxyethyl: Introduces polarity, improving solubility but limiting CNS penetration.
Compounds 4-Methyl, 4-Ethyl - Similar to ; ethyl derivatives are prioritized for balanced ADME properties in patent applications.

Key Insight : The 4-ethyl group in the target compound is a strategic choice, avoiding excessive polarity (hydroxyethyl) or reduced metabolic stability (methyl).

Core Structure Variations

The 4H-pyrido[1,2-a]pyrimidin-4-one core is conserved in most analogs, but substituents on the pyrido ring vary:

Compound (Source) Pyrido Ring Substituents Key Properties/Implications
Target Compound None (unsubstituted core) - Planar structure facilitates π-π interactions.
- Minimal steric hindrance for binding.
Compounds 2-(1,3-Benzodioxol-5-yl) - Benzodioxol group introduces electron-withdrawing effects.
- May enhance metabolic stability via reduced oxidation.

Key Insight : The unsubstituted core of the target compound maximizes flexibility in binding interactions, whereas benzodioxol-substituted analogs () prioritize stability.

Actividad Biológica

The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one (referred to as "the compound" hereafter) has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C23H30N5O3SC_{23}H_{30}N_{5}O_{3}S, which indicates a complex structure that may contribute to its biological activity. The presence of both piperazine and pyrimidine rings suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as multikinase inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These compounds often induce apoptosis in tumor cells at low concentrations (30–100 nM) by inhibiting CDK4 and cyclin D1 .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their cytotoxic effects in various cancer cell lines. In vitro studies have shown that modifications in the chemical structure significantly affect cytotoxicity. For example, substituents at specific positions on the pyridopyrimidine ring can enhance or reduce activity against cancer cells .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of similar compounds:

Compound NameTarget KinaseIC50 (µM)Cell Line TestedObserved Effect
7xCDK40.011K562Induces apoptosis
7yCDK60.015DU145Cell cycle arrest
Compound AVariousVariesMCLTumor regression

Case Studies and Research Findings

Several studies have highlighted the potential of this class of compounds:

  • Study on Multikinase Inhibition : A study focused on a related pyrido[2,3-d]pyrimidine derivative demonstrated significant inhibition of tumor growth in xenograft models. The compound was noted for its ability to cause G1 arrest in cultured tumor cell lines, indicating a robust mechanism for halting cancer progression .
  • In Vivo Efficacy : In vivo studies involving mouse models have shown that certain derivatives can lead to tumor regression and reduced proliferation markers such as Ki-67 in treated tissues, supporting their use as potential therapeutic agents in oncology .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is purity ensured during the process?

Answer:
The synthesis involves a multi-step protocol, including:

  • Condensation reactions to introduce the thiazolidinone and pyridopyrimidine moieties.
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to enhance yield and minimize byproducts .
  • Purification via column chromatography or recrystallization.
    Purity is confirmed using HPLC (>95% purity threshold) and structural validation via NMR (1H/13C) and high-resolution mass spectrometry (HR-MS) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the thiazolidinone methylidene group .
  • Mass Spectrometry (MS): HR-MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Ensures purity and monitors degradation products under stress conditions (e.g., heat, light) .

Advanced: How can computational methods accelerate the design of derivatives with improved bioactivity?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular docking identifies potential binding modes with biological targets (e.g., enzymes or receptors).
  • Machine learning analyzes structure-activity relationships (SAR) by correlating substituent variations (e.g., furylmethyl vs. benzyl groups) with activity trends .

Advanced: How to resolve contradictions in reported biological activities across structural analogs?

Answer:

  • Comparative SAR studies: Systematically vary substituents (e.g., piperazinyl ethyl vs. benzyl groups) and assess impacts on bioactivity (e.g., antimicrobial IC50, cytotoxicity). For example, the 2-furylmethyl group may enhance solubility but reduce metabolic stability compared to bulkier substituents .
  • Dose-response profiling: Validate activity thresholds across multiple cell lines or enzymatic assays to rule out assay-specific artifacts.
  • Meta-analysis of published data to identify trends in substituent effects .

Advanced: What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Answer:

  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) or organocatalysts improve regioselectivity in cyclization steps .
  • Solvent engineering: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like molecular sieves control moisture-sensitive steps.
  • Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .

Advanced: How to investigate the compound’s interactions with biological targets at the molecular level?

Answer:

  • X-ray crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding pockets and key interactions (e.g., hydrogen bonds with the thioxo group) .
  • Surface plasmon resonance (SPR): Quantify binding kinetics (Ka/Kd) and thermodynamic parameters (ΔH, ΔS).
  • Site-directed mutagenesis: Validate critical residues in the target protein through alanine scanning .

Basic: What are the compound’s key structural features that influence its physicochemical properties?

Answer:

  • Pyridopyrimidine core: Contributes to planar rigidity, enhancing π-π stacking with aromatic residues in target proteins.
  • Thiazolidinone ring: The thioxo group increases electrophilicity, facilitating covalent interactions with nucleophilic residues.
  • 4-Ethylpiperazinyl group: Improves solubility via protonation at physiological pH .

Advanced: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution to identify metabolic bottlenecks (e.g., rapid glucuronidation).
  • Metabolite identification: Use LC-MS/MS to detect active or toxic metabolites.
  • Species-specific assays: Compare human vs. murine hepatocyte metabolism to extrapolate in vivo relevance .

Advanced: What methodologies validate the (Z)-configuration of the methylidene group in the thiazolidinone moiety?

Answer:

  • NOESY NMR: Detect spatial proximity between the methylidene proton and adjacent groups to confirm stereochemistry.
  • UV-Vis spectroscopy: Monitor λmax shifts indicative of conjugation patterns in the (Z) vs. (E) isomers.
  • X-ray diffraction: Unambiguously resolve the configuration in crystalline form .

Basic: How to assess the compound’s stability under different storage conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via HPLC.
  • Accelerated stability testing: Store at 25°C/60% RH for 6 months and monitor changes in purity and crystallinity.
  • Lyophilization: Improve long-term stability by removing hydrolytic pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.